
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of biological activities and applications in various fields such as pharmacology, material science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate typically involves the reaction of acridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxy-9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Acridine-9-carboxylic acid derivatives.
Reduction: 9-Hydroxy-9,10-dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives with potential biological activities.
Biology: Studied for its interactions with DNA and potential as an anticancer agent.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mecanismo De Acción
The mechanism of action of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate involves its interaction with biological macromolecules such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer and antimicrobial effects . The molecular targets include topoisomerases and DNA polymerases, which are crucial for DNA metabolism .
Comparación Con Compuestos Similares
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An antiseptic and antiviral agent.
9-Aminoacridine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
This compound is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acid derivatives.
Propiedades
Número CAS |
566156-41-0 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
ethyl 9-oxo-10H-acridine-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,18) |
Clave InChI |
MSRVWFZBNPFFSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



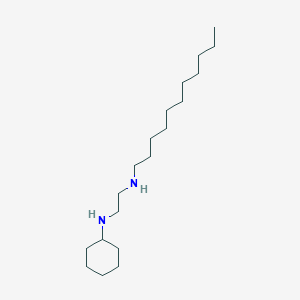
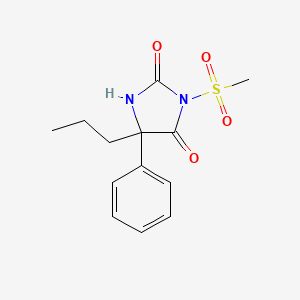
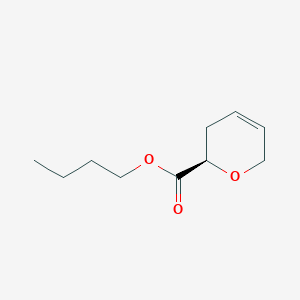
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
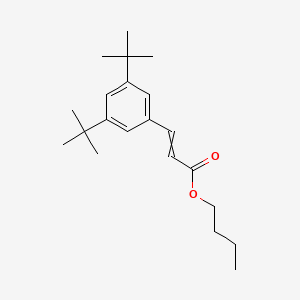
![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
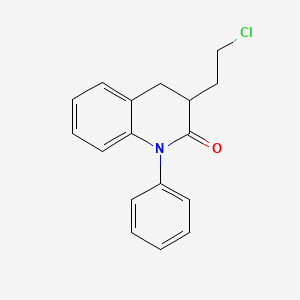
![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)
